4,4'-Iminodiphenol hydrochloride CAS 1965310-24-0 properties
4,4'-Iminodiphenol hydrochloride CAS 1965310-24-0 properties
An In-Depth Technical Guide to 4-Aminophenol Hydrochloride: Properties, Applications, and Analytical Methodologies
A Note on the Subject Compound: This guide addresses the properties and applications of 4-Aminophenol hydrochloride (CAS 51-78-5) . The initial topic requested was 4,4'-Iminodiphenol hydrochloride (CAS 1965310-24-0). However, a comprehensive search of scientific literature and chemical databases revealed a significant lack of available technical data for the latter compound. In contrast, 4-Aminophenol and its hydrochloride salt are structurally related, extensively documented, and widely used in research and industry. It is a critical precursor in the synthesis of major pharmaceuticals and serves as a valuable reference standard. Therefore, to provide a scientifically robust and useful guide for researchers, this document focuses on the well-characterized 4-Aminophenol hydrochloride.
Introduction
4-Aminophenol (p-aminophenol) is an aromatic organic compound featuring both a hydroxyl and an amino functional group attached to a benzene ring at the para (1,4) position.[1] Its hydrochloride salt is a common and stable form used for handling and in various synthetic procedures.[2] This compound is of paramount commercial and scientific importance, primarily serving as a key intermediate in the synthesis of analgesic and antipyretic drugs, most notably paracetamol (acetaminophen). It also finds applications in the dye industry, as a photographic developer, and as a certified reference material for pharmaceutical quality control.[3][4] This guide provides a detailed overview of its chemical properties, synthesis, applications, analytical methods, and safety protocols, tailored for professionals in chemical research and drug development.
Chemical Identity and Physicochemical Properties
4-Aminophenol hydrochloride is the salt formed from the reaction of the weakly basic amino group of 4-aminophenol with hydrochloric acid. This conversion to the hydrochloride salt increases its water solubility and stability.[5]
Caption: Chemical structure of 4-Aminophenol Hydrochloride.
The core properties of 4-Aminophenol and its hydrochloride salt are summarized below. These values are critical for designing synthetic routes, developing analytical methods, and establishing safe handling procedures.
| Property | Value | Source(s) |
| CAS Number | 51-78-5 (Hydrochloride); 123-30-8 (Free Base) | [6][7] |
| Molecular Formula | C₆H₈ClNO (Hydrochloride); C₆H₇NO (Free Base) | [6] |
| Molecular Weight | 145.59 g/mol (Hydrochloride) | [3] |
| Appearance | White to cream or pale brown crystalline powder | [7] |
| Melting Point | 300-305 °C (decomposes) (Hydrochloride) | [8] |
| pKa | 5.48 (amino group); 10.30 (phenol group) (Free Base) | [1][9] |
| Solubility | Free Base: Moderately soluble in alcohols; can be recrystallized from hot water. Very soluble in DMSO; soluble in acetonitrile, ethyl acetate, acetone. Slightly soluble in toluene, diethyl ether.[1][9][10] | |
| Hydrochloride: Very soluble in water.[9] |
Synthesis and Laboratory Protocols
Synthesis Pathway
The most common industrial and laboratory synthesis of 4-aminophenol is through the catalytic hydrogenation of 4-nitrophenol.[1] This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The nitro group is selectively reduced to an amine without affecting the phenol group or the aromatic ring.
Caption: General synthesis pathway for 4-Aminophenol HCl.
Experimental Protocol: Purification of 4-Aminophenol via Hydrochloride Salt Formation
Commercial grades of 4-aminophenol often contain colored impurities from oxidative polymerization.[5] A common laboratory procedure involves purification by conversion to the hydrochloride salt, treatment with decolorizing carbon, and subsequent neutralization to recover the purified free base.
Objective: To purify practical-grade 4-aminophenol for use in synthesis.
Materials:
-
Practical-grade 4-aminophenol
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Decolorizing charcoal (Norit®)
-
Sodium acetate solution
-
125 mL Erlenmeyer flask, steam bath, filtration apparatus
Procedure:
-
Dissolution: In a 125-mL Erlenmeyer flask, combine 2.1 g of crude 4-aminophenol with 35 mL of water.[5]
-
Salt Formation: Add 1.5 mL of concentrated HCl to the suspension. Swirl the flask to dissolve the amine as its water-soluble hydrochloride salt. The solution will likely be dark.[5]
-
Decolorization: Add approximately 0.3-0.4 g of decolorizing charcoal to the solution. Heat the mixture on a steam bath for 5-10 minutes, swirling occasionally.[5] The charcoal adsorbs the colored polymeric impurities.
-
Filtration: Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be significantly lighter in color.
-
Neutralization & Precipitation: To the warm filtrate, add a neutralizing agent like a sodium acetate solution. This neutralizes the HCl, converting the soluble amine hydrochloride back to the free 4-aminophenol, which is less soluble and will precipitate out of the solution.[5]
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the purified 4-aminophenol crystals by vacuum filtration and wash with cold water.
-
Drying: Dry the crystals in a desiccator or a low-temperature oven.
Applications in Drug Development and Industry
The primary utility of 4-aminophenol lies in its role as a versatile chemical intermediate.
-
Pharmaceutical Synthesis: It is the direct precursor to paracetamol (acetaminophen), one of the most widely used over-the-counter pain relievers and fever reducers in the world. The synthesis involves the acylation of the amino group of 4-aminophenol with acetic anhydride. It is also an intermediate for other drugs like clofibrate.
-
Reference Standard: Due to its importance as a precursor and potential impurity, 4-aminophenol hydrochloride is used as a certified pharmaceutical secondary standard for quality control.[3] It is employed in analytical methods like HPLC and GC to identify and quantify the analyte in pharmaceutical formulations.[3][8]
-
Dye and Polymer Industry: 4-aminophenol is a precursor for sulfur dyes, acid dyes, and fur dyes. It also serves as an intermediate in the synthesis of specialty polymers and chemicals used in coatings and adhesives.[4]
-
Photographic Developer: Under the trade name Rodinal, 4-aminophenol is a classic developing agent for black-and-white film, where it reduces silver halide crystals to metallic silver.[1][4]
Analytical Methodologies
Accurate quantification of 4-aminophenol is crucial, especially in pharmaceutical manufacturing where it can be a starting material or a degradation product. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant analytical technique.
Protocol: RP-HPLC Analysis of 4-Aminophenol
Objective: To separate and quantify 4-aminophenol from related compounds.
Instrumentation & Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 column (e.g., 100 mm x 4.6 mm, 5 µm particle size).[11]
Mobile Phase & Conditions:
-
Mobile Phase: A mixture of 60% aqueous potassium phosphate buffer (e.g., 8.0 mM KH₂PO₄ buffered to pH 6.5 with Na₂HPO₄) and 40% methanol.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV spectrophotometric detector set at 232 nm.[11]
-
Temperature: Ambient.
Procedure:
-
Standard Preparation: Prepare a stock solution of 4-aminophenol hydrochloride reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 5-250 mg/L).[11]
-
Sample Preparation: Dissolve the sample to be analyzed (e.g., reaction mixture, drug product) in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Injection & Analysis: Inject a fixed volume (e.g., 10-20 µL) of the standards and samples onto the HPLC system.
-
Data Processing: Identify the 4-aminophenol peak based on its retention time compared to the standard. Quantify the amount in the sample by correlating its peak area with the calibration curve.
Toxicology and Safe Handling
4-Aminophenol and its hydrochloride salt are hazardous substances that require careful handling.[2][12]
Key Toxicological Concerns:
-
Toxicity: Harmful if swallowed or inhaled.[12] Acute exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, causing cyanosis (bluish skin).[2][6]
-
Organ Damage: It is a known nephrotoxin (toxic to the kidneys).[13] Studies indicate it can cause damage to renal proximal tubules.[13]
-
Irritation & Sensitization: Causes skin and serious eye irritation.[14][15] It may also cause skin sensitization (an allergic reaction upon re-exposure) and asthmatic attacks in sensitive individuals.[2][6]
-
Genotoxicity: Suspected of causing genetic defects.[12]
Safety and Handling Protocol
Caption: Workflow for safe handling of 4-Aminophenol HCl.
| Precautionary Step | Description | Source(s) |
| Engineering Controls | Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors. | [2][16] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat. | [14][15] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [2][14][15] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from light and air, as the compound can darken upon exposure. Store under an inert atmosphere for long-term stability. | [2][16] |
| First Aid (Eyes) | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention. | [2][14] |
| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation persists. | [2][14] |
| First Aid (Ingestion) | Do NOT induce vomiting. If victim is conscious, rinse mouth and give 2-4 cupfuls of water. Seek immediate medical attention. | [2] |
| First Aid (Inhalation) | Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [2] |
| Disposal | Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, regional, and national regulations. | [15][16] |
Conclusion
4-Aminophenol hydrochloride is a foundational chemical for both industrial-scale manufacturing and laboratory research. Its significance as the primary precursor to paracetamol underscores its importance in the pharmaceutical industry. For researchers and drug development professionals, a thorough understanding of its physicochemical properties is essential for optimizing synthetic procedures, while knowledge of its analytical methodologies is critical for ensuring the purity and quality of resulting products. Adherence to strict safety and handling protocols is mandatory due to its significant toxicological profile. This guide provides the core technical information necessary for the safe and effective use of this vital compound.
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